molecular formula C26H21N3O3 B269740 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide

4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide

Cat. No. B269740
M. Wt: 423.5 g/mol
InChI Key: OJCOCTZYGNZWLX-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide, also known as MNHCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide is not fully understood, but it is thought to act as a DNA intercalator and inhibit topoisomerase II activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, and has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors. It has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide is its low toxicity in normal cells, which makes it a safer candidate for cancer treatment compared to other chemotherapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide could focus on improving its solubility in water, as well as investigating its potential as a fluorescent probe for imaging cancer cells. Additionally, further studies could be conducted to elucidate its mechanism of action and potential applications in other areas of biomedical research.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-aminobenzoylhydrazine followed by the reaction with 1-naphthaldehyde. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide.

Scientific Research Applications

4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has been studied for its potential as a therapeutic agent in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise in the treatment of breast cancer and lung cancer. 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has also been studied for its potential as a fluorescent probe for imaging cancer cells.

properties

Product Name

4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C26H21N3O3/c1-32-21-15-13-19(14-16-21)25(30)28-24-12-5-4-11-23(24)26(31)29-27-17-20-9-6-8-18-7-2-3-10-22(18)20/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

OJCOCTZYGNZWLX-WPWMEQJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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